molecular formula C5H16N4 B2939926 2,2-Bis(aminomethyl)propane-1,3-diamine CAS No. 4742-00-1

2,2-Bis(aminomethyl)propane-1,3-diamine

Cat. No.: B2939926
CAS No.: 4742-00-1
M. Wt: 132.211
InChI Key: VVJIVFKAROPUOS-UHFFFAOYSA-N
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Description

2,2-Bis(aminomethyl)propane-1,3-diamine is a chemical compound with the molecular formula C5H16N4. It is a tetraamine, meaning it contains four amine groups. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(aminomethyl)propane-1,3-diamine typically involves the reaction of formaldehyde with ammonia and a primary amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(aminomethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis(aminomethyl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism by which 2,2-Bis(aminomethyl)propane-1,3-diamine exerts its effects involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can interact with various molecular targets, including enzymes and receptors, leading to the formation of stable complexes. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-aminoethyl)-1,3-propanediamine: This compound is similar in structure but has different substituents on the amine groups.

    Tetrakis(aminomethyl)methane: Another tetraamine with a different central carbon structure.

    1,3-Propanediamine: A simpler diamine with only two amine groups.

Uniqueness

2,2-Bis(aminomethyl)propane-1,3-diamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring multiple points of interaction, such as in the synthesis of complex molecules and in biochemical assays.

Properties

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16N4/c6-1-5(2-7,3-8)4-9/h1-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJIVFKAROPUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)(CN)CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrakis(aminomethyl)methane is prepared by a known procedure (Adil, K. et al., Solid State Sciences, 6 (2004), 1229-1235). A 50 mL flask is equipped with a reflux condenser and a magnetic stirrer. The flask is charged with tetrakis(aminomethyl)methane tetrachloride (800 mg, 2.88 mmol), methanol (10 mL) and NaOMe/MeOH solution (2.10 g of 5.457M, 11.50 mmol). The mixture is stirred and refluxed for 4 hours, then cooled. Methanol solution is decanted from the inorganic salts, and the salts are re-suspended in absolute ethanol (15 mL). The suspension is centrifuged, and the combined organics are concentrated in vacuo. The residue is dissolved in methylene chloride (15 mL) and filtered using a syringe (0.45 micron filter) from the remaining inorganic salts. Concentration of the filtrates affords free tetrakis(aminomethyl)methane in a quantitative yield as a white semi-solid material (the residual alcohol is estimated by NMR). NMR (D2O) δ 2.9 (s, CH2)
Name
tetrakis(aminomethyl)methane tetrachloride
Quantity
800 mg
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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